molecular formula C6H12IN B599177 2-(Iodomethyl)piperidine CAS No. 1289384-98-0

2-(Iodomethyl)piperidine

Cat. No.: B599177
CAS No.: 1289384-98-0
M. Wt: 225.073
InChI Key: NXUZCTVWPHDCHI-UHFFFAOYSA-N
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Description

2-(Iodomethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The iodomethyl group attached to the piperidine ring significantly alters its chemical properties, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)piperidine typically involves the iodination of piperidine derivatives. One common method is the reaction of piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of piperidine or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, or methoxy derivatives of piperidine.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include piperidine and its reduced derivatives.

Scientific Research Applications

2-(Iodomethyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is employed in the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)piperidine depends on its specific application. In biological systems, it often acts as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can inhibit enzyme activity or alter receptor function, leading to various physiological effects. The molecular targets and pathways involved include enzyme active sites, receptor binding domains, and DNA/RNA sequences.

Comparison with Similar Compounds

2-(Iodomethyl)piperidine can be compared with other piperidine derivatives such as:

    2-(Chloromethyl)piperidine: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

    2-(Bromomethyl)piperidine: Contains a bromine atom, offering intermediate reactivity between the chloro and iodo derivatives.

    Piperidine: The parent compound without any halogen substitution, used as a building block in organic synthesis.

Uniqueness: The presence of the iodine atom in this compound makes it highly reactive and suitable for specific synthetic applications where other halogenated derivatives may not be as effective. Its unique reactivity profile allows for selective modifications and transformations in complex organic synthesis.

Properties

IUPAC Name

2-(iodomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUZCTVWPHDCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693567
Record name 2-(Iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289384-98-0
Record name Piperidine, 2-(iodomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289384-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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